molecular formula C11H12N2O B096446 2-(Allyloxy)-1-methyl-1H-benzo[d]imidazole CAS No. 19382-39-9

2-(Allyloxy)-1-methyl-1H-benzo[d]imidazole

Katalognummer: B096446
CAS-Nummer: 19382-39-9
Molekulargewicht: 188.23 g/mol
InChI-Schlüssel: YXDREHWVSZBURI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Allyloxy)-1-methyl-1H-benzo[d]imidazole is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The unique structure of this compound, which includes a methyl group and a propenyloxy group attached to the benzimidazole core, contributes to its distinct chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(Allyloxy)-1-methyl-1H-benzo[d]imidazole can be synthesized through various methods. One common approach involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic or basic conditions . The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as metal salts or organic acids, can further enhance the efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Allyloxy)-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Wirkmechanismus

The mechanism of action of 2-(Allyloxy)-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(Allyloxy)-1-methyl-1H-benzo[d]imidazole is unique due to the presence of both a methyl group and a propenyloxy group, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities compared to other benzimidazole derivatives .

Eigenschaften

CAS-Nummer

19382-39-9

Molekularformel

C11H12N2O

Molekulargewicht

188.23 g/mol

IUPAC-Name

1-methyl-2-prop-2-enoxybenzimidazole

InChI

InChI=1S/C11H12N2O/c1-3-8-14-11-12-9-6-4-5-7-10(9)13(11)2/h3-7H,1,8H2,2H3

InChI-Schlüssel

YXDREHWVSZBURI-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1OCC=C

Kanonische SMILES

CN1C2=CC=CC=C2N=C1OCC=C

Synonyme

1H-Benzimidazole,1-methyl-2-(2-propenyloxy)-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.